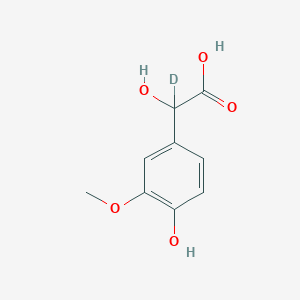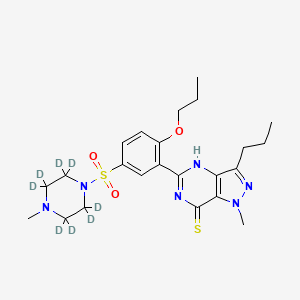
Estrone-d5 beta-D-glucuronide (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrone-d5 is a deuterated form of estrone, a naturally occurring estrogen hormone. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry studies. Estrone is one of the three major estrogens in the human body, alongside estradiol and estriol. It plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estrone-d5 can be synthesized through the deuteration of estrone. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration at specific positions on the estrone molecule .
Industrial Production Methods
Industrial production of estrone-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity and chemical integrity .
Analyse Chemischer Reaktionen
Types of Reactions
Estrone-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Estrone-d5 can be oxidized to form estrone-3,17-dione.
Reduction: It can be reduced to form estradiol-d5.
Substitution: The hydroxyl group at the C3 position can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Estrone-3,17-dione-d5.
Reduction: Estradiol-d5.
Substitution: Various estrone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Estrone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of estrone and related compounds.
Biology: Helps in studying the metabolic pathways and kinetics of estrone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estrone.
Wirkmechanismus
Estrone-d5 exerts its effects by mimicking the action of estrone. It binds to estrogen receptors in target tissues such as the uterus, breast, and hypothalamus. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of specific genes. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of secondary sexual characteristics .
Vergleich Mit ähnlichen Verbindungen
Estrone-d5 is unique due to its deuterium labeling, which provides advantages in analytical applications. Similar compounds include:
Estrone: The non-deuterated form, which is naturally occurring and widely studied.
Estradiol-d5: Another deuterated estrogen used in similar research applications.
Estriol: Another major estrogen with distinct physiological roles
Estrone-d5 stands out for its use as an internal standard in mass spectrometry, providing accurate and reliable quantification of estrone and related compounds in various research and clinical settings.
Eigenschaften
Molekularformel |
C24H29NaO8 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i2D2,4D2,14D; |
InChI-Schlüssel |
PBULYLQKWDXDFZ-RPEYACQNSA-M |
Isomerische SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)






![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)





